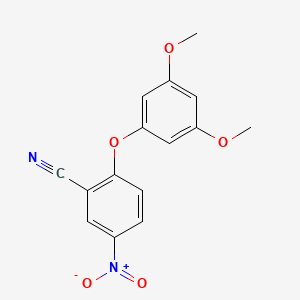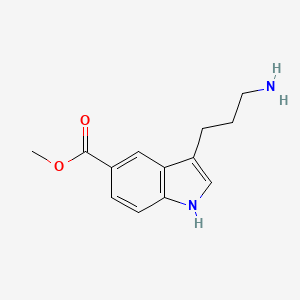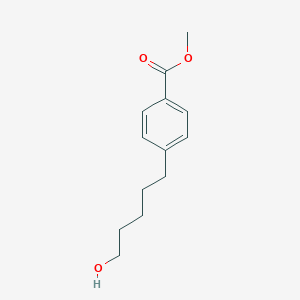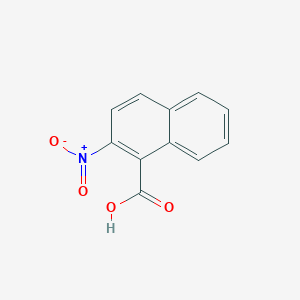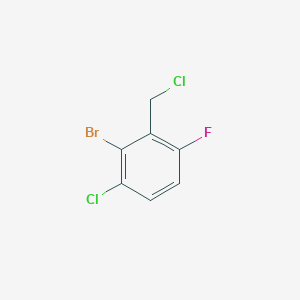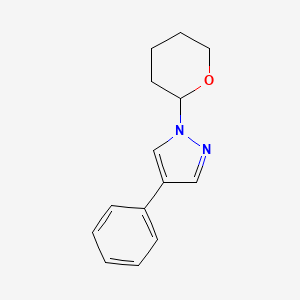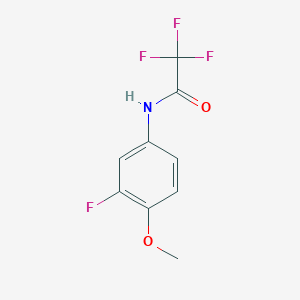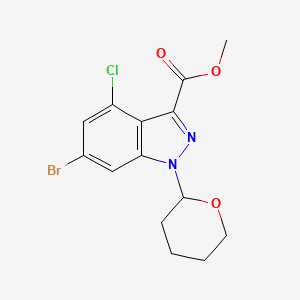
Methyl 6-bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylate is a complex organic compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes a bromine and chlorine atom, a tetrahydropyran ring, and an indazole core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylate typically involves multiple steps, starting from readily available precursors. A common synthetic route includes the bromination and chlorination of a tetrahydropyran derivative, followed by the formation of the indazole ring through cyclization reactions. The final step involves esterification to introduce the methyl carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove certain functional groups or reduce the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Aplicaciones Científicas De Investigación
Methyl 6-bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 6-bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylate involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other indazole derivatives and tetrahydropyran-containing molecules. Examples include:
- 6-bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylic acid
- 6-bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxamide
Uniqueness
What sets Methyl 6-bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylate apart is its unique combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for various research applications .
Propiedades
Fórmula molecular |
C14H14BrClN2O3 |
|---|---|
Peso molecular |
373.63 g/mol |
Nombre IUPAC |
methyl 6-bromo-4-chloro-1-(oxan-2-yl)indazole-3-carboxylate |
InChI |
InChI=1S/C14H14BrClN2O3/c1-20-14(19)13-12-9(16)6-8(15)7-10(12)18(17-13)11-4-2-3-5-21-11/h6-7,11H,2-5H2,1H3 |
Clave InChI |
MFLDOHIFGGXOAG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NN(C2=C1C(=CC(=C2)Br)Cl)C3CCCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


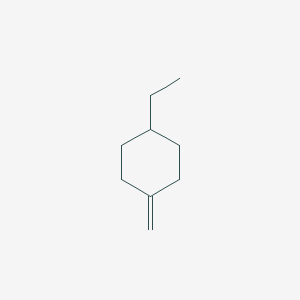
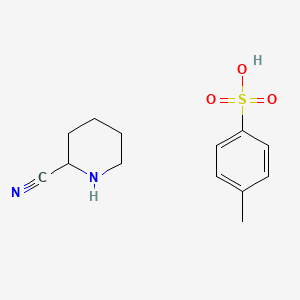
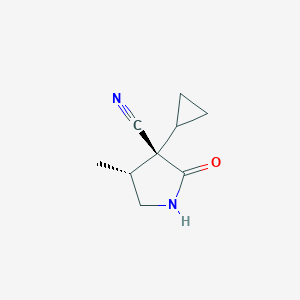
![3-[3-Methyl-2-oxo-4-(4-oxopiperidin-1-yl)benzimidazol-1-yl]piperidine-2,6-dione](/img/structure/B13899131.png)
![Pyrazolo[1,5-a]pyrimidine-6,7-diamine](/img/structure/B13899137.png)
![4-[2-(4-Methylphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B13899138.png)
